![molecular formula C19H16F7N3S B3014471 N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide CAS No. 1023479-23-3](/img/structure/B3014471.png)

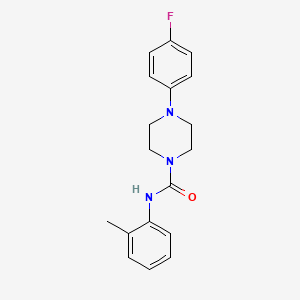

N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiourea, which is a molecule that has been used extensively in organic chemistry as an organocatalyst . The 3,5-bis(trifluoromethyl)phenyl motif is a common feature in H-bond catalysts .

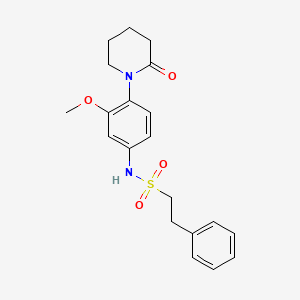

Molecular Structure Analysis

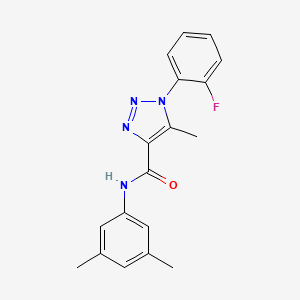

The molecular structure of this compound seems to be complex due to the presence of multiple functional groups. It contains a piperazine ring, a thiourea group, and two phenyl rings substituted with fluorine atoms .Chemical Reactions Analysis

Thiourea derivatives, like this compound, are known to activate substrates and stabilize developing negative charges in transition states through double hydrogen bonding . This makes them useful as catalysts in various organic transformations .Scientific Research Applications

- Role of MFCD01567621 : Schreiner’s thiourea, specifically N,N′-bis [3,5-bis(trifluoromethyl)phenyl]thiourea, plays a crucial role. It employs explicit double hydrogen bonding to activate substrates and enhance reaction rates. This motif is widely used in H-bond catalysts .

- Role of MFCD01567621 : A 3,5-bis(trifluoromethyl)benzyl-modified triazine-based covalent organic framework (BTFMB-TzDa) successfully suppresses polysulfide diffusion, leading to enhanced capacity and cyclic stability in Li–S batteries .

- Role of MFCD01567621 : Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate serves as a lipophilic additive for solvent extraction of cations and in polymeric membrane electrodes and optodes .

- Role of MFCD01567621 : N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide is a cysteine-reactive fragment used in chemoproteomic studies. It targets both traditionally druggable proteins and “undruggable” proteins .

Organocatalysis: Schreiner’s Thiourea

Li–S Batteries: Improved Separator Material

Phase-Transfer Catalyst: Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Chemoproteomics and Ligandability Studies

properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F7N3S/c20-15-3-1-2-4-16(15)28-5-7-29(8-6-28)17(30)27-14-10-12(18(21,22)23)9-13(11-14)19(24,25)26/h1-4,9-11H,5-8H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAZUMXETBQNKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3As,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B3014391.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3014395.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3014400.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea](/img/structure/B3014401.png)